

# An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Laureline

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## Compound of Interest

Compound Name: (+)-Laureline

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## Abstract

**(+)-Laureline** is a naturally occurring aporphine alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **(+)-Laureline**. Detailed experimental protocols for the determination of its key characteristics are outlined, and all available quantitative data are summarized for ease of reference. This document aims to serve as a foundational resource for researchers engaged in the study and development of **(+)-Laureline** and related aporphine alkaloids.

## Chemical and Physical Properties

**(+)-Laureline**, also known as (S)-Laureline, is a member of the aporphine class of isoquinoline alkaloids. Its chemical structure features a tetracyclic core, characteristic of this alkaloid group.

Table 1: General and Physical Properties of **(+)-Laureline**

Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>19</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	309.36 g/mol	[1][2]
Appearance	Cubes from petroleum ether	[2]
Melting Point	114-115 °C	[2]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> +97.9° (c = 1.12 in absolute alcohol)	[2]
	[α] <sub>D</sub> <sup>20</sup> +100° (c = 0.560 in CS <sub>2</sub> )	[2]
Solubility	Soluble in alcohol and ether; Practically insoluble in water.	[2]

## Spectroscopic Data

While specific, detailed spectra for **(+)-Laureline** are not widely available in the public domain, a 1977 study on the structure elucidation of the related compound norlaureline indicates that UV, IR, PMR (proton NMR), and mass spectral data were instrumental in its characterization. The transformation of norlaureline to laureline was used to confirm its structure, implying that the spectroscopic data for laureline would be consistent with the aporphine alkaloid structure. [3]

Aporphine alkaloids, in general, exhibit characteristic spectroscopic features:

- UV-Visible Spectroscopy: Aporphine alkaloids typically display absorption maxima in the regions of 220-230 nm, 270-280 nm, and 300-310 nm.[3]
- Infrared (IR) Spectroscopy: The IR spectra of aporphine alkaloids show characteristic bands for aromatic C-H stretching, C=C stretching of the aromatic rings, and C-O stretching of the methoxy and methylenedioxy groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectra of aporphine alkaloids typically show signals for aromatic protons, methoxy group protons, N-methyl group protons, and the protons of the

tetracyclic core.

- $^{13}\text{C}$  NMR: The carbon-13 NMR spectra provide information on all the carbon atoms in the molecule, including the quaternary carbons of the aromatic rings.
- Mass Spectrometry (MS): The mass spectrum of an aporphine alkaloid will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the cleavage of the tetracyclic ring system.

## Experimental Protocols

### Determination of Melting Point

The melting point of **(+)-Laureline** can be determined using a standard capillary melting point apparatus.

Methodology:

- A small, finely powdered sample of **(+)-Laureline** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

### Measurement of Optical Rotation

The specific rotation of **(+)-Laureline** is a measure of its ability to rotate the plane of polarized light and is a key parameter for characterizing this chiral molecule.

Methodology:

- A solution of **(+)-Laureline** of a known concentration (c, in g/100 mL) is prepared in a specified solvent (e.g., absolute alcohol or carbon disulfide).

- A polarimeter is calibrated using a blank (the pure solvent).
- The prepared solution is placed in a polarimeter cell of a known path length ( $l$ , in decimeters).
- The angle of rotation ( $\alpha$ ) of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature ( $T$ , usually 20°C).
- The specific rotation  $[\alpha]_T^D$  is calculated using the formula:

$$[\alpha]_T^D = 100\alpha / (l \times c)$$

## Biological Activity and Signaling Pathways

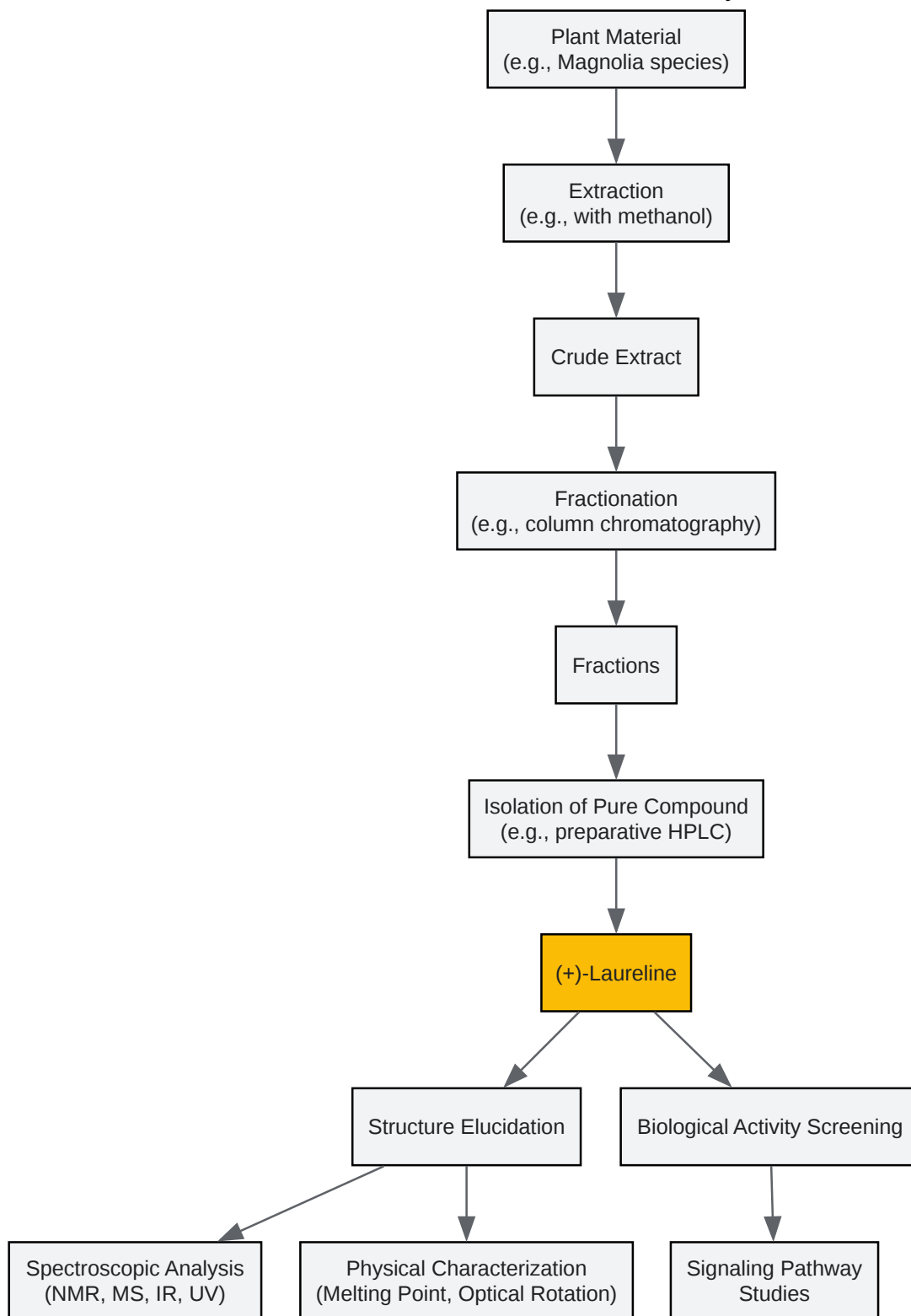
While specific studies on the biological activity of **(+)-Laureline** are limited, aporphine alkaloids as a class are known to possess a wide range of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.<sup>[1][2]</sup> Some aporphine alkaloids have been shown to exhibit cytotoxicity against various cancer cell lines.<sup>[1]</sup>

The mechanisms of action of aporphine alkaloids are diverse and can involve the modulation of various signaling pathways. However, there is currently no specific information available in the searched literature detailing the effects of **(+)-Laureline** on any particular signaling pathway. Further research is required to elucidate the specific biological targets and mechanisms of action of **(+)-Laureline**.

## Visualization of Logical Relationships

Due to the lack of specific experimental workflows or signaling pathways for **(+)-Laureline** in the provided search results, a generalized workflow for the isolation and characterization of a natural product like **(+)-Laureline** is presented below.

## General Workflow for Natural Product Chemistry

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General workflow for natural product isolation and characterization.

## Conclusion

This technical guide has summarized the currently available physical and chemical data for **(+)-Laureline**. While foundational information regarding its molecular formula, weight, melting point, optical rotation, and solubility is established, a significant gap exists in the public domain concerning detailed spectroscopic data and specific biological activities. The provided experimental protocols offer a starting point for the further characterization of this and related aporphine alkaloids. Future research should focus on obtaining comprehensive spectroscopic profiles and investigating the pharmacological potential and underlying mechanisms of action of **(+)-Laureline** to fully unlock its therapeutic possibilities.

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